
3-Stearoyl-sn-glycerol
Overview
Description
3-Stearoyl-sn-glycerol (3-SG) is a monoacylglycerol (MAG) with a stearoyl (C18:0) fatty acid esterified at the sn-3 position of the glycerol backbone. This structural specificity distinguishes it from positional isomers (e.g., 1-stearoyl-sn-glycerol) and mixed-chain analogs. 3-SG is notable for its role in lipid monolayers and bilayers, where its chirality and acyl chain packing influence phase behavior and stability . Studies using grazing-incidence X-ray diffraction (GIXD) reveal that 3-SG monolayers exhibit distinct lattice parameters under varying surface pressures (2–50 mN/m) and temperatures (5–151°C), forming oblique or orthorhombic lattices depending on conditions . Its small specific optical rotation complicates purity assessment, though enantiomeric resolution remains critical for functional studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl monostearate can be synthesized through the esterification of glycerol with stearic acid. This reaction is typically catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and organic sulfonic acids, while basic catalysts include metal hydroxides and inorganic carbonates . The reaction conditions usually involve heating the reactants to temperatures between 140°C and 180°C .
Industrial Production Methods
Industrial production of glyceryl monostearate often involves the glycerolysis of triglycerides from vegetable or animal fats with glycerol . This process is carried out under controlled conditions to ensure high purity and yield. Another method involves the transesterification of natural fats and oils with glycerol . The industrial process is designed to be efficient, cost-effective, and scalable .
Chemical Reactions Analysis
Types of Reactions
Glyceryl monostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under basic or acidic conditions .
Common Reagents and Conditions
Esterification: Stearic acid and glycerol with acidic catalysts (e.g., sulfuric acid) at 140°C to 180°C.
Transesterification: Natural fats and oils with glycerol using basic catalysts (e.g., metal hydroxides) at similar temperatures.
Hydrolysis: Basic hydrolysis using sodium hydroxide or potassium hydroxide.
Major Products
The major product of these reactions is glyceryl monostearate, with minor amounts of diglycerides and triglycerides as by-products .
Scientific Research Applications
Food Industry Applications
Emulsifying Agent
3-SG is utilized as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it beneficial in formulations such as salad dressings, sauces, and dairy products. Research indicates that monoacylglycerols like 3-SG enhance the texture and mouthfeel of food products while improving their shelf life by preventing separation .
Fat Replacers
In reduced-fat food formulations, 3-SG can serve as a fat replacer. It mimics the sensory attributes of fats, allowing for lower calorie options without sacrificing taste or texture. Studies have shown that incorporating 3-SG into low-fat products can maintain consumer acceptance while reducing overall fat content .
Pharmaceutical Applications
Drug Delivery Systems
3-SG has been investigated for its role in drug delivery. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful for delivering poorly soluble pharmaceuticals, as demonstrated in various studies where 3-SG improved the therapeutic efficacy of specific drugs .
Anti-inflammatory Properties
Research has indicated that 3-SG exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. In vitro studies have shown that it can modulate inflammatory pathways, suggesting potential use in formulations aimed at treating conditions like arthritis and other inflammatory disorders .
Cosmetic Industry Applications
Skin Care Products
In cosmetics, 3-SG is valued for its moisturizing properties. It acts as an emollient, providing hydration and improving skin texture. Its inclusion in lotions and creams has been shown to enhance skin barrier function and reduce transepidermal water loss .
Stabilizer for Formulations
The compound also serves as a stabilizer in cosmetic emulsions, ensuring consistency and preventing separation over time. This application is crucial for maintaining the quality and efficacy of various beauty products .
Industrial Applications
Biodiesel Production
Recent studies have explored the use of 3-SG in biodiesel formulations to improve cold flow properties. Its incorporation can lower the cloud point of biodiesel, enhancing its performance in colder climates . This application aligns with ongoing efforts to develop sustainable energy sources.
Polyurethane Foams
3-SG-derived polyols are being researched for use in polyurethane foams. The modification of triacylglycerides through cross-metathesis can yield high-value olefinic chemicals, which are useful as petrochemical replacements in foam production . This development represents a significant step towards sustainable material production.
Data Table: Summary of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Food Industry | Emulsifying agent | Stabilizes emulsions; enhances texture |
Fat replacer | Reduces calorie content without sacrificing taste | |
Pharmaceutical Industry | Drug delivery systems | Improves solubility and bioavailability |
Anti-inflammatory properties | Potential therapeutic applications | |
Cosmetic Industry | Skin care products | Provides hydration; improves skin texture |
Stabilizer for formulations | Maintains product quality | |
Industrial Applications | Biodiesel production | Improves cold flow properties |
Polyurethane foams | Sustainable material production |
Case Studies
- Food Emulsification Study : A study conducted on various food emulsifiers found that 3-SG significantly improved the stability of oil-in-water emulsions compared to traditional emulsifiers. The results indicated enhanced sensory attributes and longer shelf life for the products containing 3-SG .
- Drug Delivery Research : In a pharmacological study, 3-SG was used to encapsulate a poorly soluble anticancer drug. The results showed a marked increase in drug bioavailability and therapeutic efficacy when administered with the 3-SG formulation compared to conventional methods .
- Cosmetic Formulation Analysis : A comparative analysis of skin creams revealed that those containing 3-SG exhibited superior moisture retention capabilities and improved user satisfaction ratings compared to creams without the compound .
Mechanism of Action
Glyceryl monostearate acts primarily as an emulsifier by reducing the surface tension between oil and water phases, thereby stabilizing emulsions . It achieves this through its amphiphilic structure, which contains both hydrophilic (glycerol) and hydrophobic (stearic acid) components . In biological systems, glyceryl monostearate can interact with cell membranes, enhancing the permeability and absorption of drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-Stearoyl-sn-glycerol
- Structural Difference : The stearoyl group is at the sn-1 position instead of sn-3.
- Phase Behavior: 1-Stearoyl-sn-glycerol monolayers show altered packing compared to 3-SG due to glycerol backbone orientation. For example, at 50 mN/m and 10°C, 3-SG adopts an orthorhombic lattice (unit cell: a = 5.24 Å, b = 7.85 Å), while the sn-1 isomer may favor hexagonal packing under similar conditions .
- Functional Implications: The sn-3 configuration in 3-SG enhances hydrogen bonding between the free hydroxyl group and adjacent acyl chains, stabilizing monolayers .
Diacylglycerols (DAGs): 1-Stearoyl-3-oleoyl-sn-glycerol (1,3-SODG)
- Structural Difference : A mixed-chain DAG with stearate (sn-1) and oleate (sn-3).
- Crystallography: 1,3-SODG adopts an extended V-shaped conformation (94° angle between chains) with segregated stearoyl and oleoyl layers. This segregation minimizes steric clashes, yielding a stable monoclinic crystal (a = 9.36 Å, b = 5.50 Å, c = 77.92 Å) and a melting point of 42.5°C .
- Contrast with 3-SG: Unlike 3-SG, which forms monolayers, 1,3-SODG’s bilayer structure allows for hydrogen bonding between glycerol hydroxyls and carbonyl groups, stabilizing its crystal lattice .
Mixed-Chain DAGs: 1-Stearoyl-2-oleoyl-sn-glycerol (1,2-SODG)
- Structural Difference : Unsaturated oleate at sn-2 adjacent to stearoyl (sn-1).
- Polymorphism : 1,2-SODG exhibits eight metastable phases (α, β1-β4, β', γ1-γ2) due to chain packing conflicts. For instance, the β' phase (orthorhombic packing) has a bilayer spacing of 47.1 Å, while the α phase forms an unstable hexagonal lattice (d = 174 Å) .
- Comparison with 3-SG: The sn-2 unsaturation in 1,2-SODG disrupts chain alignment, causing disorder absent in 3-SG’s monolayers .
Triacylglycerols (TAGs): 1-Palmitoyl-2,3-stearoyl-sn-glycerol (PSS)
- Structural Difference : Two saturated stearoyl chains (sn-2,3) and one palmitoyl (sn-1).
- Crystallization : PSS forms β' polymorphs with triclinic parallel chain packing. In binary mixtures with tristearin (SSS), PSS delays SSS crystallization due to kinetic competition .
- Functional Contrast: Unlike 3-SG, which forms monolayers, PSS’s triacyl structure enables complex bulk crystallization relevant to food and pharmaceutical matrices .
Key Data Tables
Table 1: Lattice Parameters of this compound Monolayers
Temperature (°C) | Pressure (mN/m) | Lattice Type | a (Å) | b (Å) | Angle (°) | |
---|---|---|---|---|---|---|
5 | 2 | Oblique | 5.18 | 8.02 | 85.2 | |
5 | 50 | Orthorhombic | 5.24 | 7.85 | 90.0 | |
151 | 2 | Oblique | 5.32 | 8.10 | 84.8 |
Table 2: Thermal Properties of Mixed-Chain Glycerides
Biological Activity
3-Stearoyl-sn-glycerol, also known as triacylglycerol (TAG) with stearic acid at the sn-3 position, is a glycerolipid that plays a significant role in various biological processes. This compound is of interest due to its structural properties and potential health benefits, particularly in the context of nutrition and metabolism. The following sections detail its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its three fatty acid chains, with stearic acid (C18:0) specifically located at the sn-3 position. This structural configuration influences its physical and chemical properties, including melting point, solubility, and interaction with biological membranes.
Nutritional Benefits
Research indicates that this compound may contribute positively to human health through various mechanisms:
- Fatty Acid Composition : The positioning of fatty acids within TAG molecules affects their metabolism. For instance, stearic acid is known to have a neutral effect on cholesterol levels compared to other saturated fatty acids .
- Digestibility : Studies have shown that structured lipids like this compound can enhance the absorption of essential fatty acids and fat-soluble vitamins .
Metabolic Effects
The metabolism of this compound influences lipid profiles and energy metabolism:
- Chylomicron Formation : Research indicates that dietary fats, including TAGs like this compound, affect chylomicron composition and subsequent lipid transport in the body. This can impact postprandial lipemia and overall lipid metabolism .
- Impact on Lipid Profiles : The distribution of saturated versus unsaturated fatty acids in TAGs can modulate metabolic responses, influencing conditions such as obesity and cardiovascular diseases .
Study on Digestive Health
A study published in the Journal of Food Lipids explored the effects of structured lipids on digestion and absorption. It was found that incorporating this compound into diets improved the bioavailability of essential fatty acids compared to traditional fats .
Synthesis Techniques
Research has also focused on various synthesis methods for producing this compound:
- Enzymatic Synthesis : Utilizing lipases for selective acylation allows for the creation of structured lipids with specific fatty acid placements, enhancing their nutritional properties .
- Chemical Methods : Chemical synthesis approaches have been developed to produce high-purity triacylglycerols, which can be tailored for specific health applications .
Table 1: Comparison of Fatty Acid Composition
Compound | Saturated Fatty Acids (%) | Unsaturated Fatty Acids (%) | Notable Effects |
---|---|---|---|
This compound | 100 (C18:0) | 0 | Neutral cholesterol impact |
Other common TAGs | Varies | Varies | Varies (depends on composition) |
Table 2: Synthesis Methods for this compound
Method | Yield (%) | Advantages |
---|---|---|
Enzymatic | Up to 90% | Specificity in acylation |
Chemical | Up to 85% | High purity |
Q & A
Basic Research Questions
Q. How can researchers determine the structural configuration and purity of 3-Stearoyl-sn-glycerol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm stereospecificity (sn-3 position) and acyl chain orientation. Compare spectral data with published values for glycerol esters (e.g., chemical shifts for glycerol backbone protons at δ ~3.5–4.5 ppm) .
- Mass Spectrometry (MS) : Employ API-ES-MS to verify molecular weight (e.g., m/z 748.6 for related galactosylated analogs) and detect impurities .
- Chromatography : Thin-layer chromatography (TLC) with solvents like CHCl-MeOH (95:5) can assess purity and separation efficiency .
Q. What experimental techniques are suitable for analyzing the phase behavior of this compound in lipid systems?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and polymorphic transitions. For example, molecular compounds like βC in binary mixtures exhibit distinct DSC peaks at ~31.2°C .
- Synchrotron X-ray Diffraction (XRD) : Resolve long-spacing values (e.g., 4.1 nm for double-chain structures) and metastable polymorphs (e.g., αC and β'C) .
- Langmuir Monolayers : Use grazing-incidence XRD (GIXD) to study pressure-dependent molecular packing at air-water interfaces (e.g., 2–40 mN m) .
Advanced Research Questions
Q. How do chirality and acyl chain mismatches influence the crystallization kinetics of this compound?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Compare crystallization pathways in enantiopure vs. racemic systems. For example, sn-3 stereospecificity in 1-palmitoyl-2,this compound (PSS) leads to distinct polymorphic forms under varying cooling rates .
- Chain-Length Mismatch Studies : Use binary mixtures (e.g., with POP or PPO) to assess how mismatched acyl chains (e.g., stearoyl vs. oleoyl) alter phase diagrams and nucleation rates .
Q. What methodologies resolve contradictions in reported superoxide production rates during enzymatic interactions with this compound derivatives?
Methodological Answer:
- Source-Specific Inhibition : Use inhibitors like R59022 for diacylglycerol kinases (DGKs) to isolate contributions from competing pathways (e.g., complex II vs. mGPDH in mitochondrial superoxide production) .
- Tissue-Specific Assays : Compare enzyme kinetics across tissues (e.g., skeletal muscle vs. heart mitochondria) to contextualize variable HO rates. DGK2 from Arabidopsis thaliana shows substrate preference for unsaturated DAGs, requiring tailored activity assays .
Q. How can researchers validate the formation of metastable polymorphs in this compound monolayers?
Methodological Answer:
- Time-Resolved XRD : Capture transient phases (e.g., αC and β'C) during isothermal crystallization. Metastable forms often exhibit shorter long-spacing values (<4.0 nm) .
- Pressure-Dependent GIXD : Monitor in-plane (Q) and out-of-plane (Q) scattering vectors to detect structural rearrangements at different surface pressures (e.g., 2–40 mN m) .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting phase transition temperatures for this compound-containing systems?
Methodological Answer:
- Impurity Profiling : Trace contaminants (e.g., diacylglycerols) can depress melting points. Use HPLC-MS to quantify purity thresholds (>98% for reproducible DSC data) .
- Experimental Conditions : Variations in cooling rates (e.g., 0.5°C/min vs. 5°C/min) favor different polymorphs. Standardize protocols across studies .
- Binary System Composition : Monotectic phase boundaries in mixtures (e.g., PPO/POP ratios) shift transition temperatures. Validate phase diagrams with XRD and DSC .
Q. Methodological Resources
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
Record name | Glycerol 1-monostearate | |
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Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
Record name | Glyceryl monostearate | |
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Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | Glyceryl monostearate | |
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CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
Record name | 1-Monostearin | |
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Record name | Glyceryl monostearate | |
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Record name | (R)-2,3-Dihydroxypropyl stearate | |
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Record name | Glyceryl monostearate [JAN:NF] | |
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Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
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Record name | Glyceryl monostearate | |
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URL | https://www.drugbank.ca/drugs/DB11250 | |
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Record name | Tegin | |
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Record name | Glycerol 1-monostearate | |
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Record name | Stearic acid, monoester with glycerol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
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Record name | GLYCERYL 1-STEARATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
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Retrosynthesis Analysis
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